molecular formula C13H12O3 B11891000 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)- CAS No. 61983-10-6

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-

Cat. No.: B11891000
CAS No.: 61983-10-6
M. Wt: 216.23 g/mol
InChI Key: QQCZPKOCDHUKAE-UHFFFAOYSA-N
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Description

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)- is a ketone derivative featuring a naphthalene backbone substituted with hydroxyl groups at the 3- and 4-positions. The compound’s structure combines the aromaticity of naphthalene with the electron-withdrawing ketone group and hydrophilic dihydroxy substituents, which influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

61983-10-6

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

1-(3,4-dihydroxynaphthalen-2-yl)propan-1-one

InChI

InChI=1S/C13H12O3/c1-2-11(14)10-7-8-5-3-4-6-9(8)12(15)13(10)16/h3-7,15-16H,2H2,1H3

InChI Key

QQCZPKOCDHUKAE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=CC=CC=C2C(=C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction typically requires conditions such as refluxing in ethanol and the use of sodium hydroxide as a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Claisen-Schmidt condensation or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 1-(3,4-dihydroxynaphthalen-2-yl)propan-1-ol.

    Substitution: Formation of various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE involves its interaction with various molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress in cells, impacting cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Dihydroxy-Naphthalenyl Substituents

  • 1-Propanone, 1-(1,4-Dihydroxy-2-naphthalenyl)- (CAS 75859-15-3): Differs in hydroxyl group positions (1,4 vs. 3,4). Altered electronic distribution may affect hydrogen bonding and antioxidant capacity. Used in studies of acenaphthene derivatives but lacks specific bioactivity data .
  • 2-Acetyl-1-naphthol (CAS 711-79-5):

    • Features a single hydroxyl group at the 1-position and a ketone at the 2-position.
    • Demonstrates lower polarity compared to dihydroxy derivatives, influencing solubility in organic solvents .

Propanones with Methoxy/Amino Substituents

  • RS 67333 and RS 39604 (): RS 67333: 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone. RS 39604: Contains a 3,5-dimethoxybenzyloxy group and a sulfonamide moiety. Both are serotonin receptor agonists, highlighting how methoxy and amino groups enhance CNS-targeted activity. The dihydroxy variant may lack such specificity due to higher polarity .
  • Aldi-1 to Aldi-4 (): Aldi-2: 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride. Halogen (fluoro) and dimethylamino groups improve metabolic stability and ALDH enzyme inhibition. The dihydroxy-naphthalenyl variant may exhibit distinct inhibitory profiles due to its aromatic system .

Propanones with Heterocyclic or Aromatic Additions

  • 1-(4-Benzylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone (): Oxadiazole rings confer anti-inflammatory and antibacterial activity.
  • 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)thio]-1-propanone (CAS 883793-89-3, ): Thioether and dimethoxy groups enhance lipophilicity, suggesting better membrane permeability compared to hydrophilic dihydroxy derivatives .

Halogenated and Alkyl-Substituted Propanones

  • 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (CAS 881-83-4, ): Bromine increases molecular weight (292.60 g/mol) and may enhance halogen bonding in receptor interactions. The dihydroxy-naphthalenyl variant’s lower halogen content likely reduces toxicity risks .
  • 1-Propanone, 2-methyl-1-(6-methyl-2-naphthalenyl)- (CAS 73652-97-8, ): Methyl groups on the naphthalene ring improve hydrophobicity, favoring applications in lipid-rich environments .

Data Table: Key Properties of Selected Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivity References
1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)- 3,4-dihydroxy-naphthalenyl ~246.24 (estimated) High polarity, potential antioxidant
1-Propanone, 1-(1,4-dihydroxy-2-naphthalenyl)- 1,4-dihydroxy-naphthalenyl 246.24 Studied in acenaphthene derivatives
Aldi-2 3-Fluoro-4-methoxy, dimethylamino 283.75 ALDH inhibitor, metabolic stability
RS 67333 4-Amino-5-chloro-2-methoxy, piperidinyl 378.91 Serotonin receptor agonist
1-(4-Benzylphenyl)-3-oxadiazolyl-propanone Oxadiazole, benzylphenyl ~350.40 (estimated) Anti-inflammatory, antibacterial

Research Findings and Implications

  • Biological Activity: Propanones with electron-withdrawing groups (e.g., halogens) or heterocycles (e.g., oxadiazoles) show enhanced pharmacological activity. The dihydroxy-naphthalenyl variant’s bioactivity remains underexplored but may align with antioxidants like naphthoquinones .
  • Toxicity Considerations : Methylnaphthalenes and naphthalene derivatives are associated with hematologic and respiratory toxicity (). The dihydroxy variant’s safety profile requires further study but may benefit from reduced volatility compared to methylated analogues .

Biological Activity

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)- is an organic compound characterized by its unique structure featuring a naphthalene ring with hydroxyl substitutions and a propanone functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and cancer research.

Chemical Structure and Properties

  • Molecular Formula : C14H14O3
  • Structural Features :
    • Naphthalene ring with hydroxyl groups at positions 3 and 4.
    • Propanone moiety which influences its reactivity and biological interactions.

The structural configuration of this compound contributes to its distinct chemical properties and potential interactions with biological systems.

Anticancer Properties

Research indicates that compounds similar to 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)- may exhibit significant anticancer activity. For instance, studies on naphthoquinone derivatives have demonstrated their cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of naphthoquinone derivatives on squamous cell carcinoma lines (SCC-9 and SCC-25) and submandibular gland cancer (A-253). The results showed that certain derivatives caused significant apoptosis in these cell lines, particularly at concentrations of 3 µM and 7 µM .
  • Mechanism of Action : The mechanism underlying the anticancer effects often involves the induction of apoptosis, as evidenced by Annexin V/Propidium Iodide assays. These assays revealed that specific compounds led to a substantial increase in apoptotic cells in treated cultures .

Comparative Biological Activity

The following table summarizes the biological activities of related compounds:

Compound NameActivityCell Line TestedIC50 (µM)
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-oneAnticancerSCC-255
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)octan-1-oneAnticancerA-2533
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)hexan-1-oneAnticancerSCC-9>7

This table illustrates the varying degrees of cytotoxicity observed among structurally similar compounds.

Apoptosis Induction

The induction of apoptosis appears to be a common mechanism among naphthoquinone derivatives. The studies employed flow cytometric analysis to differentiate between necrotic and apoptotic cell death. The results indicated that compounds with hydroxyl substitutions on the naphthalene ring significantly enhance pro-apoptotic activity .

Molecular Docking Studies

Molecular docking studies have been utilized to elucidate the interactions between these compounds and key proteins involved in apoptosis regulation, such as BCL-2. These studies suggest that the presence of hydroxyl groups may enhance binding affinity, thereby increasing cytotoxic efficacy .

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